molecular formula C19H34O3 B14389229 1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol CAS No. 88329-69-5

1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol

Cat. No.: B14389229
CAS No.: 88329-69-5
M. Wt: 310.5 g/mol
InChI Key: LIECXPBVBIJIOP-UHFFFAOYSA-N
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Description

1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclododecanol ring substituted with a 3,3-diethoxyprop-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol typically involves the reaction of cyclododecanone with 3,3-diethoxyprop-1-yne under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group can form hydrogen bonds, while the alkyne group can undergo addition reactions. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol is unique due to the combination of its cyclododecanol ring and the 3,3-diethoxyprop-1-yne group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

88329-69-5

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

1-(3,3-diethoxyprop-1-ynyl)cyclododecan-1-ol

InChI

InChI=1S/C19H34O3/c1-3-21-18(22-4-2)14-17-19(20)15-12-10-8-6-5-7-9-11-13-16-19/h18,20H,3-13,15-16H2,1-2H3

InChI Key

LIECXPBVBIJIOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC1(CCCCCCCCCCC1)O)OCC

Origin of Product

United States

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